molecular formula C21H18ClN5O3 B2905591 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251676-21-7

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2905591
CAS RN: 1251676-21-7
M. Wt: 423.86
InChI Key: MNVYCUFSUGPYJL-UHFFFAOYSA-N
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Description

2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

Compounds with the [1,2,4]triazolo[4,3-a]pyrazine moiety have been investigated for their potential as cancer cell inhibitors . They have shown promising results against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical cancer) cells . The presence of the 4-chlorophenoxy group could potentially enhance these properties, making this compound a candidate for further study in cancer therapeutics.

Kinase Inhibition

The [1,2,4]triazolo[4,3-a]pyrazine derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and metabolism, and their dysregulation is often associated with diseases such as cancer. This compound could be explored for its efficacy in inhibiting specific kinases, which may lead to new treatments for diseases caused by kinase dysregulation.

Antimalarial Activity

Some derivatives of [1,2,4]triazolo[4,3-a]pyrazines have been studied as antimalarial agents . Given the structural similarity, the compound could be synthesized and tested for antimalarial properties, potentially contributing to the development of new antimalarial drugs.

Coordination Chemistry

These compounds can also find applications in coordination chemistry due to their ability to act as ligands, binding to metals and forming complexes . Such complexes can be useful in catalysis, material science, and even as therapeutic agents.

Material Chemistry

The [1,2,4]triazolo[4,3-a]pyrazine core is structurally versatile and can be used in material chemistry for the development of new materials with unique properties . These materials could have applications in electronics, photonics, or as sensors.

Synthesis of Bioactive Molecules

The compound’s framework is conducive to the synthesis of bioactive molecules . Its reactivity could be harnessed to create a variety of molecules with potential biological activities, which can be further explored for pharmaceutical applications .

Enzyme Inhibitor Research

Due to the presence of multiple functional groups, this compound could serve as a starting point for designing enzyme inhibitors . It could be modified to fit into the active site of target enzymes, thereby inhibiting their activity, which is a common approach in drug design .

Agricultural Chemistry

Lastly, the triazolopyrazine derivatives have been explored for their use in agricultural chemistry as pesticides or herbicides . The compound could be evaluated for its effectiveness in protecting crops from pests or weeds, contributing to agricultural productivity.

properties

IUPAC Name

2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-4-3-5-17(14(13)2)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)30-16-8-6-15(22)7-9-16/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYCUFSUGPYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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